molecular formula C9H9NO4 B3006035 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66410-92-2

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No. B3006035
CAS RN: 66410-92-2
M. Wt: 195.174
InChI Key: FSRYNXDRMYDGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Safety Information : It is classified as a Warning substance with hazard statements related to ingestion, skin and eye contact. Precautionary measures include avoiding inhalation, wearing protective gear, and handling with care .

Molecular Structure Analysis

The molecular structure of 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid consists of a benzodioxine ring system with an amino group and a carboxylic acid functional group. The benzodioxine moiety is a bicyclic system containing two oxygen atoms in adjacent positions .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which include 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, have shown strong biological activities such as anti-tumor . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Anti-Oxidative Activity

These compounds have shown anti-oxidative activities . This suggests potential applications in the treatment of diseases caused by oxidative stress, such as neurodegenerative diseases and aging-related disorders.

Anti-Viral Activity

Benzofuran compounds have demonstrated anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Analytical Chemistry

7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid could potentially be used in analytical chemistry. For instance, luminol, a compound with a similar structure, is highly stable and is used in various fields such as analytical chemistry, metallurgy, biochemistry, and forensics for detecting reactive species .

6. Synthesis of Amino Amides and Amino Esters Alkaline hydrolysis of 1- (2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile gave the corresponding carboxylic acid which was converted to carbonyl chloride, and the latter reacted with N, N -di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .

Electrochemical Applications

The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone, and generate structural analogues. 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were then obtained as two regioisomers in good to high overall yields (65-90%) and 1:3 ratios, through an inverse electron demand Diels-Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .

Anticonvulsant Activity

Compounds with a similar structure have shown potential anticonvulsant activity . This suggests that 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid could potentially be used in the development of new anticonvulsant drugs.

properties

IUPAC Name

7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRYNXDRMYDGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2O1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

56 g of 7-nitro-1,4-benzodioxane-5-carboxylic acid, 560 ml of absolute ethanol and Raney nickel were introduced into an autoclave and then hydrogen under a pressure of 65 kg/cm2 was introduced while heating. The mixture was then agitated at 60° C. and treated with a solution of 50 ml of soda lye in 450 ml of water. The solution was filtered and treated with 50 ml of hydrochloric acid. The precipitate was dried off, washed with water and dried. 36.5 g of 7-amino-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 220° C.; yield: 75%).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.